N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzenesulfonamide
Description
N-{[1-(3,4-Difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzenesulfonamide is a synthetic compound featuring a 1,2,3,4-tetrazole core substituted with a 3,4-difluorophenyl group at the N1 position and a benzenesulfonamide moiety linked via a methyl group at the C5 position.
Properties
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N5O2S/c15-12-7-6-10(8-13(12)16)21-14(18-19-20-21)9-17-24(22,23)11-4-2-1-3-5-11/h1-8,17H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJNCRUVGGOGHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Comparison with N-{[1-(3,4-Difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-fluorophenyl)acetamide (BE45772)
BE45772 (CAS: 941922-22-1) shares the 1-(3,4-difluorophenyl)-1H-tetrazol-5-ylmethyl backbone but replaces the benzenesulfonamide with a 2-(4-fluorophenyl)acetamide group .
Key Differences:
| Property | Target Compound | BE45772 |
|---|---|---|
| Functional Group | Benzenesulfonamide (Ar-SO₂NH-) | 2-(4-Fluorophenyl)acetamide |
| Molecular Formula | C₁₄H₁₁F₂N₅O₂S | C₁₆H₁₂F₃N₅O |
| Molecular Weight | ~351.3 g/mol | 347.29 g/mol |
| Fluorine Substitution | 3,4-Difluorophenyl (2F) | 3,4-Difluorophenyl + 4-fluorophenyl (3F) |
| Polarity | Higher (sulfonamide acidity) | Moderate (amide group) |
- Impact of Sulfonamide vs. Acetamide: The sulfonamide group increases acidity (pKa ~10–11) compared to the acetamide (pKa ~15–16), enhancing solubility in physiological conditions and hydrogen-bond donor capacity for target interactions.
- Fluorine Effects : BE45772’s additional fluorine on the phenylacetamide may improve metabolic stability but could reduce solubility due to increased lipophilicity.
Comparison with HDAC Inhibitor II-6h
The HDAC inhibitor 4-({N-[(1-Cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-(2-methylphenyl)formamido}methyl)-N-hydroxybenzamide (II-6h) shares a tetrazole-methyl linkage but differs in substituents :
- Tetrazole Substituent : Cyclohexyl group (lipophilic, bulky) vs. 3,4-difluorophenyl (electron-withdrawing, planar).
Comparison with Alanine Racemase Inhibitors ()
Compounds like Benzyl-N-({[(1S)-1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]carbamoyl}methyl)carbamate (13g-L) and 2-Amino-N-[(1S)-1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]acetamide (14g-L) feature tetrazole cores with carbamate/amide substituents .
Key Contrasts:
| Feature | Target Compound | 13g-L/14g-L |
|---|---|---|
| Substituent on Tetrazole | 3,4-Difluorophenyl | Ethyl-carbamate/acetamide |
| Linker | Methyl-benzenesulfonamide | Ethyl-carbamate or acetamide |
| Target Relevance | Potential enzyme inhibition | Alanine racemase inhibition |
- The 3,4-difluorophenyl group in the target compound may enhance target affinity compared to simpler alkyl chains in 13g-L/14g-L.
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Substituents |
|---|---|---|---|---|
| Target Compound | C₁₄H₁₁F₂N₅O₂S | 351.3 | Benzenesulfonamide | 3,4-Difluorophenyl |
| BE45772 | C₁₆H₁₂F₃N₅O | 347.29 | 2-(4-Fluorophenyl)acetamide | 3,4-Difluorophenyl, 4-Fluorophenyl |
| II-6h (HDAC Inhibitor) | Not Provided | Not Provided | Hydroxamate, Formamide | Cyclohexyl, 2-Methylphenyl |
| 13g-L (Alanine Racemase Inhibitor) | C₁₂H₁₄N₆O₃ | ~349.1 | Carbamate | Ethyl-carbamate |
Table 2: Potential Pharmacological Implications
| Compound | Key Advantages | Limitations |
|---|---|---|
| Target Compound | High polarity (sulfonamide), strong H-bonding | Potential metabolic instability (S=O) |
| BE45772 | Enhanced lipophilicity (3F), metabolic stability | Lower solubility (acetamide) |
| II-6h | HDAC selectivity (hydroxamate) | Bulkier structure (cyclohexyl) |
| 13g-L/14g-L | Simpler synthesis (alkyl chains) | Lower target affinity (lack of fluorine) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
